molecular formula C16H14Cl2N2O3 B14937137 N-[3-(acetylamino)phenyl]-2-(2,4-dichlorophenoxy)acetamide

N-[3-(acetylamino)phenyl]-2-(2,4-dichlorophenoxy)acetamide

Cat. No.: B14937137
M. Wt: 353.2 g/mol
InChI Key: SFCIOKHFDOFTQU-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-2-(2,4-dichlorophenoxy)acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by the presence of an acetylamino group attached to a phenyl ring, which is further connected to a dichlorophenoxy acetamide moiety. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-2-(2,4-dichlorophenoxy)acetamide typically involves the following steps:

    Acetylation: The starting material, 3-aminophenol, undergoes acetylation using acetic anhydride to form 3-(acetylamino)phenol.

    Etherification: The acetylated product is then reacted with 2,4-dichlorophenoxyacetic acid in the presence of a suitable base (e.g., potassium carbonate) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-2-(2,4-dichlorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro or carbonyl groups to amines or alcohols, respectively.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-2-(2,4-dichlorophenoxy)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.

    Industry: It may be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-2-(2,4-dichlorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological molecules, while the dichlorophenoxy moiety may interact with hydrophobic regions of proteins or enzymes. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(acetylamino)phenyl]-2-(4-bromophenoxy)acetamide
  • N-[3-(acetylamino)phenyl]-2-(2,4-dimethylphenoxy)acetamide

Uniqueness

N-[3-(acetylamino)phenyl]-2-(2,4-dichlorophenoxy)acetamide is unique due to the presence of the dichlorophenoxy group, which imparts distinct chemical and biological properties. Compared to its analogs with different substituents (e.g., bromine or methyl groups), this compound may exhibit different reactivity, binding affinity, and biological activity.

Properties

Molecular Formula

C16H14Cl2N2O3

Molecular Weight

353.2 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2-(2,4-dichlorophenoxy)acetamide

InChI

InChI=1S/C16H14Cl2N2O3/c1-10(21)19-12-3-2-4-13(8-12)20-16(22)9-23-15-6-5-11(17)7-14(15)18/h2-8H,9H2,1H3,(H,19,21)(H,20,22)

InChI Key

SFCIOKHFDOFTQU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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